N-Allylmaleimide

Description

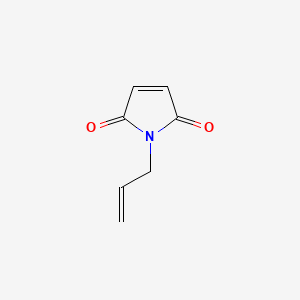

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDAYXWBWRTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183885 | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-17-3, 31940-21-3 | |

| Record name | N-Allylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Allylmaleimide: Properties, Reactivity, and Applications

Introduction: Unveiling the Versatility of a Bifunctional Reagent

N-Allylmaleimide (NAM) is a notable heterocyclic compound that has garnered significant attention across diverse fields of chemical synthesis, from materials science to drug development. Its unique bifunctional nature, possessing both a reactive maleimide ring and an allyl group, allows for a wide array of orthogonal chemical transformations. This dual reactivity makes this compound an invaluable building block for the synthesis of complex macromolecular architectures, including functional polymers, hydrogels, and bioconjugates. This guide provides an in-depth exploration of the core chemical properties and versatile reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application. These properties dictate its behavior in different reaction conditions and inform purification and handling procedures.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 45 °C | [2] |

| Boiling Point | 134 °C at 12 Torr | [2] |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, THF), soluble in water.[3] | - |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C.[2] | - |

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the allyl and maleimide protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl, vinyl, and allyl carbons.

-

FT-IR: The infrared spectrum exhibits characteristic absorption bands for the C=O of the imide (around 1700 cm⁻¹), the C=C of the maleimide ring, and the C=C of the allyl group. A peak around 828 cm⁻¹ is characteristic of the maleimide group and its reduction can be monitored to follow reaction conversion.[4]

Synthesis and Purification of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from readily available precursors: maleic anhydride and allylamine.[5]

Reaction Workflow: From Precursors to Pure Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-Allylmaleamic Acid

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether or acetone at 0°C (ice bath).

-

Slowly add a solution of allylamine (1.0 eq) in the same solvent to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The N-allylmaleamic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum. The yield for this step is typically high (>95%).[6]

Step 2: Cyclodehydration to this compound

-

To a flask containing the dried N-allylmaleamic acid (1.0 eq), add acetic anhydride (excess) and a catalytic amount of anhydrous sodium acetate.[6] Alternatively, p-toluenesulfonic acid can be used as a dehydrating agent in refluxing toluene.[3]

-

Heat the mixture with stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

Purification Protocol

Purification of the crude this compound is crucial to remove any unreacted starting materials or byproducts.

-

Recrystallization: This is the most common method for purifying solid this compound.[7]

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or cyclohexane).[6]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The Diverse Reactivity of this compound

The true utility of this compound lies in its ability to undergo a variety of chemical transformations, often in a selective manner, leveraging the distinct reactivity of its maleimide and allyl functionalities.

Thiol-Michael Addition: A Gateway to Bioconjugation

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by thiols, proceeding via a Michael addition mechanism.[8] This reaction is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5-7.5, making it a cornerstone of bioconjugation for labeling proteins and peptides at cysteine residues.[8]

Caption: Thiol-Michael addition to this compound.

Experimental Protocol: Thiol-Michael Addition

-

Preparation: Dissolve the thiol-containing molecule (e.g., a peptide) in a degassed conjugation buffer (e.g., phosphate buffer, pH 7.0).

-

Maleimide Solution: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

-

Conjugation: Add the this compound stock solution to the thiol solution. A molar excess of the maleimide is typically used to drive the reaction to completion.

-

Reaction: Incubate the reaction mixture at room temperature. The reaction is usually rapid and can be monitored by LC-MS.

-

Quenching: Quench any unreacted maleimide by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol).

-

Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Diels-Alder Reaction: Constructing Cyclic Scaffolds

The maleimide double bond of this compound is an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[9] This reaction provides a powerful method for the construction of six-membered rings with high stereocontrol.

Kinetic vs. Thermodynamic Control:

The stereochemical outcome of the Diels-Alder reaction can often be influenced by the reaction temperature.

-

Kinetic Control (Low Temperature): The endo product is typically favored due to favorable secondary orbital interactions in the transition state.[1][10]

-

Thermodynamic Control (High Temperature): The more sterically stable exo product is often the major product as the reaction becomes reversible, allowing for equilibration to the most stable isomer.[1][9]

Caption: Diels-Alder reaction with this compound.

Experimental Protocol: Diels-Alder Reaction

-

Reactants: Dissolve this compound (1.0 eq) and the conjugated diene (e.g., furan, cyclopentadiene) in a suitable solvent (e.g., toluene, xylene).

-

Reaction Conditions:

-

For the kinetically favored endo product, conduct the reaction at a lower temperature (e.g., room temperature or below).

-

For the thermodynamically favored exo product, reflux the reaction mixture at a higher temperature.

-

-

Monitoring: Follow the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the resulting cycloadduct by recrystallization or column chromatography.

Polymerization: Building Macromolecular Architectures

Both the maleimide and allyl groups of this compound can participate in polymerization reactions, making it a versatile monomer and crosslinking agent.

a) Free-Radical Polymerization:

This compound can undergo free-radical polymerization, often initiated by thermal or photochemical decomposition of initiators like AIBN or benzoyl peroxide.[3] It can be homopolymerized or copolymerized with a variety of other vinyl monomers to introduce the reactive maleimide and allyl functionalities into the polymer backbone or as pendant groups.[1][11]

b) Anionic Polymerization:

The electron-poor nature of the maleimide double bond also allows for anionic polymerization, which can be initiated by strong nucleophiles such as organolithium reagents or certain amines.[12] This method can offer better control over the molecular weight and polydispersity of the resulting polymers.

Applications in Materials Science and Drug Development

The unique reactivity of this compound has led to its use in a variety of advanced applications.

Crosslinking Agent in Hydrogels

This compound is an effective crosslinking agent for the preparation of hydrogels.[9] Its two polymerizable groups can participate in the formation of a three-dimensional polymer network. For instance, it can be copolymerized with monomers like acrylamide or acrylic acid to form hydrogels with tunable swelling properties and mechanical strength.[9] Maleimide-modified hyaluronic acid and gelatin have been crosslinked with thiolated PEG to form rapid gelling hydrogels for regenerative medicine applications.

Workflow for Hydrogel Synthesis

Caption: General workflow for hydrogel synthesis using this compound.

Synthesis of Thermo-Responsive Polymers

This compound can be copolymerized with thermo-responsive monomers, such as N-isopropylacrylamide (NIPAM), to create smart polymers that exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble. The incorporation of this compound allows for subsequent functionalization or crosslinking of these thermo-responsive materials.

Protocol for Thermo-Responsive Copolymer Synthesis

-

Monomer Solution: Prepare a solution of N-isopropylacrylamide (NIPAM) and this compound in a suitable solvent (e.g., water or an organic solvent). The ratio of the two monomers will determine the properties of the final copolymer.

-

Initiation: Add a free-radical initiator (e.g., AIBN for organic solvents or a redox initiator system for aqueous solutions).

-

Polymerization: Conduct the polymerization at a controlled temperature.

-

Purification: Precipitate the resulting copolymer in a non-solvent (e.g., cold water for NIPAM-rich copolymers) and purify by dialysis to remove unreacted monomers and initiator fragments.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[9] In general, it is recommended to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion: A Multifaceted Tool for Chemical Innovation

This compound stands out as a remarkably versatile bifunctional molecule with a broad spectrum of applications in both fundamental research and applied sciences. Its well-defined and predictable reactivity, particularly the orthogonal nature of its maleimide and allyl groups, provides chemists with a powerful tool for the rational design and synthesis of functional materials and bioconjugates. From the precise modification of biomolecules to the creation of smart hydrogels and polymers, this compound continues to be a key player in advancing the frontiers of chemistry, materials science, and medicine. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for harnessing its full potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Bicak, N., et al. (2004). Hydrogels prepared by crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid. Journal of Applied Polymer Science, 93(3), 1337-1342.

-

Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

-

nerz. (2012, January 29). Diels-Alder pi stacking, stereochemistry and kinetic vs. thermodynamic control [Video]. YouTube. [Link]

- Gaina, C., & Gaina, V. (2006). Synthesis and polymerization of bifunctional monomers with maleimide and allyl groups. Designed Monomers and Polymers, 9(3), 235-246.

- IOSR Journal of Applied Chemistry. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. 12(10), 45-50.

- Senba, R., Oban, R., & Matsumoto, A. (2019). Thermal Curing of Copolymers of this compound and Their Adhesion Property for Metal Bonding. Journal of the Adhesion Society of Japan, 55(1), 1-7.

-

ResearchGate. (2025). New this compound-Based Copolymers: Synthesis and Thermal Properties. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Thermoresistant Maleimide Copolymers and their Crosslinked Polymers. [Link]

-

Wikipedia. Thermodynamic and kinetic reaction control. [Link]

-

ResearchGate. (2023). Design and Preparation Of A Novel Hydrogel Based An Maleimide–Thiol Conjugation. [Link]

- Google Patents. CN101429153A - Synthesis of N- alkyl substituted maleimide.

-

Organic Syntheses. N-Phenylmaleimide. [Link]

-

ResearchGate. (2022). Synthesis, characterization and study some thermal properties of new maleimide polymers. [https://www.researchgate.net/publication/357778918_Synthesis_characterization_and_study_some_thermal_properties_of_new_maleimide_polymers]([Link]_ of_new_maleimide_polymers)

-

Semantic Scholar. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. [Link]

-

ResearchGate. (2025). The radical homopolymerization of N-phenylmaleimide, N-n-hexylmaleimide and N-cyclohexylmaleimide in tetrahydrofuran. [Link]

-

YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

Scribd. Diels-Alder Reaction: Computational and Experimental Analysis. [Link]

-

CUNY Academic Commons. Purification by Recrystallization. [Link]

-

Scientific & Academic Publishing. (2014). Cross-linking in Hydrogels - A Review. [Link]

-

MDPI. (2020). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

-

ResearchGate. (2025). (a) FTIR spectra showing the reduction of the maleimide peak at 828.... [Link]

-

ResearchGate. (2025). 1H NMR (A) and FTIR spectra (B) of HA and HA-Mal with three different.... [Link]

-

PubMed. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. [Link]

-

Open Access Pub. (2023). Purification Techniques. [Link]

-

YouTube. (2024, April 16). Polymer Chemistry: Understanding Anionic Polymerization [Video]. YouTube. [Link]

-

Chemistry For Everyone. (2025, September 2). What Is The Mechanism Of Anionic Addition Polymerization? [Video]. YouTube. [Link]

-

ResearchGate. (2025). Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. [Link]

-

National Institutes of Health. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. [Link]

-

Waseda University Repository. (2015). PREPARATION OF N-ISOPROPYLACRYLAMIDE BASED THERMALLY RESPONSIVE BLOCK COPOLYMERS FOR CHEMICAL SWITCHING DEVICE. [Link]

-

PubMed. (2015). Poly(N-isopropylacrylamide-co-allylamine) (PNIPAM-co-ALA) Nanospheres for the Thermally Triggered Release of Bacteriophage K. [Link]

-

PubMed. (2017). Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4'-Dihydroxybiphenyl Diacrylate. [Link]

-

ResearchGate. (2025). (PDF) Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. [Link]

-

PubMed. (2012). Single step synthesis and characterization of thermoresponsive hyaluronan hydrogels. [Link]

-

National Institutes of Health. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. [Link]

-

ResearchGate. (2025). Synthesis and polymerization of bifunctional monomers with maleimide and allyl groups. [Link]

-

National Institutes of Health. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. [Link]

-

PubMed. (2015). Synthesis of thermoresponsive polymers for drug delivery. [Link]

-

National Institutes of Health. (2018). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. [Link]

-

UKnowledge. (2017). Synthesis and Characterization of Thermoresponsive Hydrogels Based on Based on N-Isopropylacrylamide Crosslinked with. [Link]

-

Royal Society of Chemistry. (2020). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. [Link]

-

Royal Society of Chemistry. (2018). Preparation of thermoresponsive hydrogels via polymerizable deep eutectic monomer solvents. [Link]

-

Semantic Scholar. (2014). Synthesis of some new maleimide derivatives. [Link]

-

National Institutes of Health. (2015). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. [Link]

-

Semantic Scholar. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of thermoresponsive hydrogels via polymerizable deep eutectic monomer solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of some new maleimide derivatives | Semantic Scholar [semanticscholar.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4'-Dihydroxybiphenyl Diacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

N-Allylmaleimide molecular weight and CAS number

An In-Depth Technical Guide to N-Allylmaleimide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Bifunctional Reagent

This compound is a hetero-bifunctional organic compound that has garnered significant attention in the fields of chemical biology, materials science, and pharmaceutical development. Its structure uniquely combines two highly reactive functional groups: a maleimide ring and an allyl group. The maleimide moiety is renowned for its highly specific and efficient reactivity towards thiol groups, primarily found in the cysteine residues of proteins, making it an invaluable tool for bioconjugation.[1][2] Simultaneously, the allyl group serves as a versatile handle for a variety of polymerization and "click" chemistry reactions.[3] This dual reactivity allows this compound to act as a powerful crosslinker and a foundational building block for the synthesis of complex biomaterials, antibody-drug conjugates (ADCs), and functional polymers for advanced drug delivery systems.[1][4][5] This guide provides an in-depth exploration of its properties, synthesis, and critical applications for scientists and researchers.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its successful application in experimental design. This compound is typically a white to off-white crystalline solid under standard conditions.[6] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2973-17-3 | [3][4][6][7][8] |

| Molecular Formula | C₇H₇NO₂ | [4][6][7] |

| Molecular Weight | 137.14 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 40-55 °C | [6] |

| IUPAC Name | 1-(prop-2-en-1-yl)pyrrole-2,5-dione | [7] |

| Density | ~1.2 g/cm³ | [4] |

Part 2: Synthesis of this compound

The synthesis of N-substituted maleimides is a well-established process in organic chemistry, generally proceeding through a two-step reaction sequence involving maleic anhydride and a primary amine.[9][10] This method is efficient and utilizes readily available starting materials.

Synthetic Pathway Overview

The synthesis begins with the acylation of allylamine with maleic anhydride. This reaction forms the intermediate, N-allylmaleamic acid. The subsequent and final step is an intramolecular cyclization via dehydration, which yields the target this compound.[9][10] Acetic anhydride and a salt like sodium acetate are commonly used to facilitate this ring-closure.[9]

Caption: General two-step synthesis of this compound.

Exemplary Laboratory Synthesis Protocol

This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Step 1: Formation of N-Allylmaleamic Acid

-

Dissolve maleic anhydride in a suitable anhydrous solvent, such as diethyl ether or acetone, in a flask under an inert atmosphere (e.g., Argon).[10]

-

Cool the solution in an ice bath (0-5 °C).

-

Add allylamine dropwise to the cooled solution with continuous stirring. A stoichiometric equivalent is typically used.

-

Allow the reaction to stir for 1-2 hours at room temperature. The N-allylmaleamic acid intermediate will often precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration and wash with cold solvent to remove unreacted starting materials.

-

-

Step 2: Cyclodehydration to this compound

-

Combine the dried N-allylmaleamic acid intermediate with sodium acetate in a flask containing acetic anhydride.[9]

-

Heat the mixture, typically to around 80-100 °C, and stir for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude this compound and quench the excess acetic anhydride.

-

Collect the crude product by vacuum filtration.

-

Purify the product through recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

-

Part 3: Core Applications in Drug Development & Research

The utility of this compound stems from the orthogonal reactivity of its two key functional groups. This allows for sequential or differential chemical modifications, making it a cornerstone reagent in bioconjugation and polymer-based drug delivery.

Mechanism of Action: The Thiol-Maleimide Michael Addition

The primary application of the maleimide group is its rapid and highly selective reaction with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides.[1] This occurs via a Michael addition reaction, where the nucleophilic thiol attacks one of the activated double bond carbons of the maleimide ring. This forms a stable, covalent thioether bond under mild physiological conditions (typically pH 6.5-7.5), a critical requirement for maintaining the structural integrity and function of biomolecules.[2]

The reaction's high specificity is a key advantage; at this pH range, the reaction with the ε-amino group of lysine is significantly slower, allowing for site-specific modification of cysteine residues.[9]

Caption: Thiol-Michael addition for protein bioconjugation.

Key Applications

-

Antibody-Drug Conjugates (ADCs): In ADC development, maleimide chemistry is frequently used to attach potent cytotoxic drugs to monoclonal antibodies.[2][11] this compound can act as a component of a heterobifunctional linker, where the maleimide end attaches to a cysteine on the antibody, and the allyl end can be further functionalized. This strategy enables the targeted delivery of chemotherapy agents directly to cancer cells.[11]

-

Advanced Drug Delivery Systems: Maleimide-functionalized lipids or polymers are incorporated into drug delivery vehicles like liposomes or nanoparticles.[1][12] This surface modification allows the drug carrier to bind to target cells or proteins, enhancing drug delivery efficiency and cellular uptake.[1][12] The this compound monomer can also be polymerized to create functional polymers for controlled drug release applications.[5]

-

Protein Labeling and Immobilization: The maleimide group is used to attach fluorescent dyes, biotin tags, or PEG (polyethylene glycol) chains to proteins for imaging, purification, and improving pharmacokinetic profiles, respectively.[2]

Part 4: Experimental Protocol: Protein-Thiol Conjugation

This protocol provides a self-validating workflow for the site-specific conjugation of this compound to a protein containing accessible cysteine residues.

Workflow Diagram

Caption: Standard workflow for maleimide-thiol bioconjugation.

Step-by-Step Methodology

-

Protein Preparation and Thiol Reduction:

-

Rationale: The protein must be in a thiol-free, amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-7.4) to prevent non-specific reactions. If the target cysteines are in a disulfide bond, they must first be reduced.

-

Protocol: a. Exchange the protein into a suitable conjugation buffer. b. If reduction is needed, add a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.[2] c. Crucially , remove the excess reducing agent immediately before adding the maleimide. This is a self-validating step; failure to remove the reducing agent will result in it consuming the this compound. Use a desalting column for this purpose.[2]

-

-

This compound Solution Preparation:

-

Rationale: this compound has limited aqueous solubility and is susceptible to hydrolysis over time. A fresh stock solution should be prepared immediately before use.

-

Protocol: Prepare a concentrated stock solution (e.g., 10 mM) in an organic solvent like DMSO or DMF.[2]

-

-

Conjugation Reaction:

-

Rationale: A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio depends on the protein and number of available thiols.

-

Protocol: a. Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.[2] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light if any component is light-sensitive.[2]

-

-

Quenching the Reaction:

-

Rationale: Any unreacted this compound must be quenched to prevent it from reacting with other molecules in downstream applications.

-

Protocol: Add a free thiol-containing compound, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to quench any excess maleimide.[2]

-

-

Purification and Characterization:

-

Rationale: The final conjugate must be purified from unreacted maleimide, quenched reagent, and any byproducts.

-

Protocol: a. Purify the protein conjugate using size-exclusion chromatography (SEC) or dialysis. b. Characterize the final product using techniques like SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

-

Trustworthiness: Stability Considerations

While the thioether bond formed is generally stable, the succinimide ring itself can undergo hydrolysis, opening to form a maleamic acid derivative.[9][13] This hydrolysis can be beneficial, as it renders the conjugation irreversible to retro-Michael reactions.[13] However, it is an important factor to consider, as the rate of hydrolysis is pH and temperature-dependent. Researchers should characterize the stability of their specific conjugate under relevant storage and experimental conditions.

Conclusion

This compound stands out as a uniquely versatile reagent for researchers in drug development and chemical biology. Its robust and specific thiol reactivity, coupled with the synthetic flexibility of its allyl group, provides a powerful platform for creating sophisticated bioconjugates, targeted therapeutics, and functional biomaterials. A deep understanding of its synthesis, reaction mechanism, and the nuances of its application, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

-

This compound | C7H7NO2 | CID 18098 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

This compound CAS 2973-17-3 - Watson Noke Scientific Ltd. (2021, March 29). Retrieved January 8, 2026, from [Link]

-

This compound|2973-17-3 - MOLBASE Encyclopedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. (2009). Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

This compound (C7H7NO2) - PubChemLite. (n.d.). Retrieved January 8, 2026, from [Link]

-

Allyl maleimide - specific polymers. (n.d.). Retrieved January 8, 2026, from [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Synthesis on N-Alkylated Maleimides - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. (2013). International Journal of Nanomedicine. Retrieved January 8, 2026, from [Link]

-

One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. (2025). Advanced Journal of Chemistry, Section A. Retrieved January 8, 2026, from [Link]

- CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents. (n.d.).

-

Tunable reagents for multi-functional bioconjugation: Reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Protein DNA Bioconjugate Protocol - YouTube. (2020, September 15). Retrieved January 8, 2026, from [Link]

-

Synthesis of maleimides - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

-

N-Ethylmaleimide | C6H7NO2 | CID 4362 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. specificpolymers.com [specificpolymers.com]

- 4. echemi.com [echemi.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. watsonnoke.com [watsonnoke.com]

- 7. This compound | C7H7NO2 | CID 18098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|2973-17-3 - MOLBASE Encyclopedia [m.molbase.com]

- 9. mdpi.com [mdpi.com]

- 10. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

N-Allylmaleimide as a Michael Acceptor: A Technical Guide for Advanced Bioconjugation

Foreword: Beyond Simple Conjugation

In the landscape of bioconjugation, the maleimide-thiol reaction stands as a cornerstone for its efficiency and specificity. However, the evolution of complex biologics, such as antibody-drug conjugates (ADCs) and multifunctional protein assemblies, demands reagents that offer more than a simple covalent linkage. This guide delves into the chemistry and application of N-Allylmaleimide, a Michael acceptor that not only provides a robust platform for initial bioconjugation but also retains a latent reactive handle for subsequent, orthogonal modifications. We will explore the fundamental principles of the Michael addition, detail the unique characteristics of this compound, and provide practical insights and protocols for its application in contemporary research and drug development.

The Michael Addition: A Foundation of Bioconjugation

The reaction between a maleimide and a thiol-containing molecule, such as the amino acid cysteine, is a classic example of a Michael addition.[1] This reaction is highly favored in bioconjugation due to its rapid kinetics and high selectivity for thiols under physiological conditions (pH 6.5-7.5).[2]

The mechanism proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide ring. This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1] The reaction rate is pH-dependent, as the deprotonation of the thiol to the more reactive thiolate is a key initiating step. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2]

Caption: Sequential Michael addition and thiol-ene reaction workflow.

This dual functionality is particularly valuable for:

-

Creating complex ADCs: Attaching both a cytotoxic drug and an imaging agent to the same antibody.

-

Surface immobilization: First conjugating a protein to a surface and then using the allyl group to attach other molecules.

-

Hydrogel formation: Using the allyl group for cross-linking after initial protein conjugation.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible cysteine residues.

Materials

-

Protein with free thiol(s)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution: 1 M L-cysteine in conjugation buffer

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography)

Procedure

Sources

The Thermal Stability of N-Substituted Maleimides: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-substituted maleimides are a pivotal class of compounds, integral to the synthesis of high-performance polymers and advanced biotherapeutics, most notably antibody-drug conjugates (ADCs). Their thermal stability is a critical attribute, profoundly influencing their processability, storage, and in-vivo performance. This in-depth technical guide provides a comprehensive exploration of the thermal characteristics of N-substituted maleimides, addressing the core principles of their stability, the mechanisms of their decomposition, and the analytical methodologies for their evaluation. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to support the rational design and application of these versatile molecules.

Introduction: The Significance of Thermal Stability in N-Substituted Maleimides

N-substituted maleimides are characterized by a five-membered imide ring with a substituent at the nitrogen atom. This structural motif imparts a unique combination of reactivity and stability. The nature of the N-substituent, ranging from simple alkyl chains to complex aromatic systems, dictates the physicochemical properties of the molecule, with thermal stability being a paramount consideration.

In the realm of polymer science, the high thermal stability of polymaleimides, particularly those with aromatic N-substituents, makes them suitable for applications in demanding environments, such as in the aerospace and electronics industries.[1] In the biopharmaceutical sector, maleimides are extensively used as electrophilic partners in Michael addition reactions with thiols, forming stable covalent linkages in bioconjugation.[2] This is the cornerstone of many antibody-drug conjugates (ADCs), where the stability of the maleimide-thiol adduct is critical for the therapeutic efficacy and safety of the drug.[3] Premature cleavage of this bond can lead to off-target toxicity and reduced potency.[3]

This guide will delve into the nuances of the thermal stability of N-substituted maleimides, providing a foundational understanding for their effective utilization in both materials science and drug development.

The Role of the N-Substituent: A Modulator of Thermal Properties

The substituent attached to the nitrogen atom of the maleimide ring exerts a profound influence on the thermal stability of the molecule, both in its monomeric form and as part of a larger polymer or bioconjugate. The electronic and steric effects of the substituent are the primary determinants of these properties.

Electronic Effects

The electron density within the maleimide ring, as modulated by the N-substituent, plays a crucial role in its stability.

-

Electron-withdrawing groups (EWGs): Aromatic substituents, such as a phenyl group, are generally electron-withdrawing and enhance the thermal stability of the maleimide ring through resonance stabilization. This effect is also observed in the resulting polymers, which exhibit higher glass transition temperatures (Tg) and decomposition temperatures (Td).[4]

-

Electron-donating groups (EDGs): Alkyl substituents are typically electron-donating and can have a varied impact. While they may slightly destabilize the imide ring electronically compared to aryl groups, their influence is often intertwined with steric factors.

Steric Effects

The size and bulkiness of the N-substituent can sterically hinder intermolecular interactions and affect the packing of molecules in the solid state, thereby influencing melting points and the overall thermal behavior. In polymers, bulky substituents can restrict chain mobility, leading to an increase in the glass transition temperature.[4]

Mechanisms of Thermal Decomposition

The thermal degradation of N-substituted maleimides can proceed through several pathways, depending on the molecular context (monomer, polymer, or bioconjugate) and the surrounding environment.

Decomposition of the Maleimide Ring

At elevated temperatures, the maleimide ring itself can undergo fragmentation. Molecular dynamics simulations of polyimide pyrolysis have indicated that the initial bond cleavage often occurs at the C-N bond within the imide ring.[5] This can lead to the formation of gaseous products such as carbon monoxide (CO) and carbon dioxide (CO2), as well as isocyanates.[6][7] The decomposition of the N-substituent will also contribute to the overall degradation profile.

Instability in Bioconjugates: The Retro-Michael Reaction

In the context of bioconjugates, particularly ADCs, the primary concern regarding thermal stability is not the decomposition of the maleimide ring itself, but rather the stability of the succinimide thioether linkage formed with a cysteine residue on a protein.[3] This linkage is susceptible to a retro-Michael reaction, which is essentially the reverse of the initial conjugation reaction.[8] This process leads to the deconjugation of the drug-linker from the antibody, compromising the efficacy and safety of the ADC.[3]

The stability of this linkage is influenced by the N-substituent on the original maleimide. Furthermore, the succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[9] The rate of this stabilizing hydrolysis is accelerated by electron-withdrawing N-substituents.[9]

Analytical Techniques for Assessing Thermal Stability

A suite of thermoanalytical techniques is employed to characterize the thermal stability of N-substituted maleimides and their derivatives. The two most prominent methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It provides crucial information about the decomposition temperature (Td), which is often defined as the temperature at which a certain percentage of mass loss occurs (e.g., 5% or 10%). TGA is invaluable for comparing the relative thermal stabilities of different N-substituted maleimides.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[11] It is used to determine thermal transitions such as melting point (Tm) and the glass transition temperature (Tg) of amorphous or semi-crystalline materials, including polymers.[12] For ADCs, DSC can reveal a decrease in the melting temperature of the antibody upon conjugation, indicating a reduction in its overall thermal stability.[13]

Data Presentation: A Comparative Overview

The following tables summarize key thermal properties of various N-substituted maleimides and their corresponding polymers, providing a comparative look at the influence of the N-substituent.

Table 1: Thermal Properties of N-Substituted Maleimide Monomers

| N-Substituent | Melting Point (°C) | Decomposition Onset (°C) |

| Phenyl | 88-90 | ~200 |

| Cyclohexyl | 89-92 | Not readily available |

| Benzyl | 69-71 | Not readily available |

| Methyl | 94-96 | Not readily available |

| Ethyl | 40-42 | Not readily available |

Note: Decomposition data for monomers is less commonly reported as they often polymerize or sublime before significant decomposition.

Table 2: Thermal Properties of Poly(N-Substituted Maleimides)

| N-Substituent | Tg (°C) | Td (5% weight loss, °C) | Reference |

| Phenyl | 225 | 380 | [14] |

| Cyclohexyl | 185 | 365 | [14] |

| n-Hexyl | Not specified | Not specified | [14] |

| Isopropyl | 135 | Not specified | [6] |

| tert-Butyl | 180 | Not specified | [6] |

Experimental Protocols

The following are detailed, step-by-step methodologies for the thermal analysis of N-substituted maleimides and their derivatives.

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the N-substituted maleimide sample into a clean TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA instrument.

-

Experimental Conditions:

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset of decomposition and the temperature at 5% and 10% weight loss from the resulting TGA curve.

Protocol for Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.[14]

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Experimental Conditions (for Polymers):

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition or melting point.

-

Hold the sample at this temperature for a few minutes to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Reheat the sample at the same controlled rate to obtain the DSC thermogram for analysis.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.[15] Determine the melting point (Tm) as the peak of the endothermic melting transition.

Visualization of Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.

Caption: A simplified workflow for thermal analysis using TGA and DSC.

Caption: Competing pathways of stability and instability for maleimide-thiol adducts in ADCs.

Implications for Drug Development

The thermal stability of N-substituted maleimides and their bioconjugates is a critical consideration throughout the drug development lifecycle.

-

Manufacturing and Storage: The manufacturing process of ADCs involves several steps, including conjugation, purification, and formulation, some of which may involve elevated temperatures. [16]The thermal stability of the maleimide-linker is crucial to prevent degradation and ensure the homogeneity and quality of the final product. [17]Regulatory bodies, under guidelines such as ICH Q5C, mandate rigorous stability testing of biological products under various temperature conditions to establish a shelf-life and ensure patient safety. [18][19][20]* In-vivo Stability: The stability of the maleimide-thiol linkage in the physiological environment (37 °C) is paramount for the efficacy of an ADC. Premature drug release due to the retro-Michael reaction can lead to systemic toxicity and a reduced therapeutic window. [3]The rational design of the N-substituent of the maleimide can be employed to modulate the stability of the conjugate, for instance, by promoting the stabilizing hydrolysis of the succinimide ring. [9]* Formulation Development: Understanding the thermal properties of an ADC, including its melting and aggregation temperatures as determined by DSC, is essential for developing a stable formulation that can withstand storage and transportation without loss of activity. [13]

Conclusion

The thermal stability of N-substituted maleimides is a multifaceted property governed by the interplay of electronic and steric effects of the N-substituent. A thorough understanding of their thermal behavior, from the decomposition of the core maleimide structure to the nuanced stability of their bioconjugates, is indispensable for their successful application. For researchers in materials science, this knowledge informs the design of robust, high-performance polymers. For professionals in drug development, it is a critical parameter that impacts every stage from synthesis to clinical application, ultimately ensuring the safety and efficacy of next-generation therapeutics. The judicious use of analytical techniques such as TGA and DSC provides the empirical data necessary to guide these endeavors, enabling the rational design of N-substituted maleimides with tailored thermal properties for specific applications.

References

-

ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of Biotechnological/Biological Products Q5C. [Link]

-

Pharma Compliance. (2025). ICH Q5C Guideline Explained | Stability Testing of Biotechnological/Biological Products. [Link] (Note: A placeholder URL is used as the original is a video link).

-

GxP Cellators. (2023). Stability Programs I Biologics vs Pharmaceuticals I. [Link]

-

Pacific BioLabs. (n.d.). ICH Stability Testing for Pharmaceuticals and Biologics. [Link]

-

Kim, C. H., et al. (2021). Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. Bioconjugate Chemistry. [Link]

-

ResearchGate. (n.d.). Antibody-Drug Conjugates- Stability and Formulation. [Link]

-

Ouchi, M., et al. (2019). Role of N-substituents of maleimides on penultimate unit effect for sequence control during radical copolymerization. Polymer Chemistry. [Link]

-

CRB. (n.d.). Targeted therapies: An introduction to ADC manufacturing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]

-

SlidePlayer. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Shen, B. Q., et al. (2012). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Bioconjugate Chemistry. [Link]

-

Al-Azzawi, A. M., et al. (2021). Thermal Stability of Novel Maleimide Polymers Based on Dapsone. Systematic Reviews in Pharmacy. [Link]

-

Wagner, A., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. [Link]

-

MDPI. (2023). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. Polymers. [Link]

-

ResearchGate. (n.d.). The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane. [Link]

-

RSC Publishing. (2024). The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane. RSC Sustainability. [Link]

-

UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. [Link]

-

ResearchGate. (n.d.). (a) TGA and (b) DSC curves of the compounds. [Link]

-

MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. [Link]

-

PubMed. (2015). Long-term stabilization of maleimide-thiol conjugates. [Link]

-

ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution. [Link]

-

ResearchGate. (n.d.). Pyrolysis behavior, kinetics, and mechanism of polyimide aerogels. [Link]

-

NIH. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]

-

ResearchGate. (n.d.). (a) Collected data from the DSC TGA investigations and (b) DSC thermograms of AzNI-1 and (c) AzNI-3. [Link]

-

ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. [Link]

-

Semantic Scholar. (2019). Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. [Link]

-

ResearchGate. (n.d.). TGA and DSC curves of polyimides. [Link]

-

MDPI. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. [Link]

-

RSC Publishing. (1978). Hydrolysis of some N-alkylmaleimides. [Link]

-

Transactions of China Electrotechnical Society. (2016). Reactive Molecular Dynamics Simulation of Polyimide Pyrolysis Mechanism at High Temperature. [Link]

-

MDPI. (2018). P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6. [Link]

Sources

- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactive Molecular Dynamics Simulation of Polyimide Pyrolysis Mechanism at High Temperature [dgjsxb.ces-transaction.com]

- 6. The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. creativepegworks.com [creativepegworks.com]

- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fpe.umd.edu [fpe.umd.edu]

- 12. mdpi.com [mdpi.com]

- 13. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. crbgroup.com [crbgroup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. gxpcellators.com [gxpcellators.com]

The Strategic Application of N-Allylmaleimide in Diels-Alder Reactions: An In-depth Technical Guide

Introduction: N-Allylmaleimide as a Versatile Dienophile in Modern Organic Synthesis

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and elegant method for the construction of six-membered rings with high stereocontrol.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has seen widespread application in the synthesis of complex natural products and novel materials.[1] Within the diverse arsenal of dienophiles, N-substituted maleimides are particularly noteworthy for their high reactivity, driven by the two electron-withdrawing carbonyl groups.[2] This guide focuses on a particularly versatile member of this family: this compound.

The presence of the N-allyl group confers a dual functionality to the resulting Diels-Alder adducts. Beyond the robust cyclic scaffold formed through the cycloaddition, the pendant allyl group serves as a versatile handle for a myriad of post-synthetic modifications. This unique characteristic makes this compound an invaluable building block for researchers, scientists, and drug development professionals, enabling the streamlined synthesis of complex molecular architectures and advanced functional materials. This guide will provide an in-depth exploration of the core principles, experimental considerations, and strategic applications of this compound in Diels-Alder reactions, grounded in both fundamental mechanistic understanding and field-proven insights.

Mechanistic Rationale and Stereochemical Control in this compound Diels-Alder Reactions

The efficacy of the Diels-Alder reaction is fundamentally governed by the electronic complementarity between the diene and the dienophile. This compound, with its electron-deficient double bond, readily engages with electron-rich dienes in a concerted, pericyclic mechanism.[3] This concerted nature dictates that the stereochemistry of the reactants is faithfully translated to the product, a principle of paramount importance in the synthesis of stereochemically complex molecules.[4]

A critical aspect of the Diels-Alder reaction, particularly with cyclic dienes, is the diastereoselectivity, leading to the formation of either endo or exo adducts.[2]

-

Endo Adduct: The substituent on the dienophile is oriented towards the newly forming double bond in the bicyclic product.

-

Exo Adduct: The substituent on the dienophile is oriented away from the newly forming double bond.

Typically, under kinetic control (lower temperatures), the endo product is favored due to secondary orbital interactions between the π-systems of the diene and the dienophile's electron-withdrawing groups, which stabilize the endo transition state.[5] However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[5] Consequently, at higher temperatures where the retro-Diels-Alder reaction can occur, the product distribution may shift towards the more stable exo isomer.[6]

The choice of reaction conditions—temperature, solvent, and the potential use of Lewis acid catalysts—can therefore be strategically employed to influence the desired stereochemical outcome.[7] It is crucial to note that while the N-allyl group itself does not typically exert a strong electronic influence on the dienophile's reactivity, its steric bulk is a consideration in transition state geometries.

Figure 1. Mechanistic pathways for the Diels-Alder reaction of this compound.

Field-Proven Experimental Protocols

The following protocols are representative of robust and reproducible methods for the Diels-Alder reaction of this compound with common dienes. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of N-Allyl-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide (Reaction with Furan)

This protocol describes the reaction of this compound with furan, which serves as both the diene and the solvent. The reaction is typically conducted at room temperature and favors the formation of the exo adduct under thermodynamic control, although the kinetically favored endo adduct may be isolated at lower temperatures or shorter reaction times.[2]

Materials:

-

This compound

-

Furan (freshly distilled)

-

Diethyl ether (anhydrous)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in an excess of furan (e.g., 10-20 equivalents).

-

Seal the flask and stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).[2] The disappearance of the this compound spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Allow the reaction to stir for at least 24 hours to ensure equilibration to the more stable exo adduct.[2] A white solid precipitate of the product should form.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the N-allyl-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Figure 2. Experimental workflow for the synthesis of N-allyl-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide.

Protocol 2: Synthesis of the this compound-Cyclopentadiene Adduct

Cyclopentadiene is a highly reactive diene that readily undergoes Diels-Alder reactions at or below room temperature.[8] It exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" by heating to generate the monomer prior to use.[8]

Materials:

-

Dicyclopentadiene

-

This compound

-

Ethyl acetate

-

Hexanes

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to approximately 170 °C. The monomeric cyclopentadiene will distill at a much lower temperature (around 41 °C). Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Use the monomer immediately as it will re-dimerize upon standing.[5]

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of ethyl acetate.

-

Cool the this compound solution in an ice bath.

-

Slowly add the freshly cracked cyclopentadiene (1.1 equivalents) to the cooled solution with stirring. An exothermic reaction may be observed.

-

Continue stirring in the ice bath for 30-60 minutes. The product will precipitate as a white solid.

-

Add hexanes to the mixture to further precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The endo adduct is the expected major product under these kinetically controlled conditions.[8]

Data Presentation: Comparative Reaction Parameters

The choice of diene and reaction conditions significantly impacts the outcome of the Diels-Alder reaction with this compound. The following table summarizes typical reaction parameters for common dienes.

| Diene | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time | Predominant Isomer |

| Furan | Furan (neat) | Room Temperature | 24-48 hours | Exo (Thermodynamic) |

| Cyclopentadiene | Ethyl Acetate/Hexanes | 0 to Room Temp | 1-2 hours | Endo (Kinetic)[8] |

| Butadiene | Toluene | 100-120 | 12-24 hours | N/A (Acyclic Diene) |

| Anthracene | Xylene, Toluene | Reflux | 24-72 hours | N/A (Symmetrical)[2] |

Applications in Drug Development and Materials Science

The true utility of this compound in advanced applications stems from the versatility of its Diels-Alder adducts, which feature a reactive allyl group for subsequent modifications.[9]

Bioconjugation and Targeted Drug Delivery

In the realm of drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), the maleimide moiety is widely employed for its high reactivity and selectivity towards thiol groups found in cysteine residues of proteins.[10] While the Diels-Alder reaction itself can be used as a stable alternative to the traditional thiol-maleimide linkage for bioconjugation, the adducts of this compound offer a platform for further functionalization.[6]

The allyl group can be derivatized through a variety of well-established chemical transformations, including:

-

Thiol-ene "click" chemistry: A highly efficient and bio-orthogonal reaction for attaching targeting ligands, imaging agents, or solubility modifiers.

-

Oxidation: Dihydroxylation or epoxidation of the allyl group can introduce new functional handles for further conjugation.

-

Metathesis: Cross-metathesis with other olefins can be used to introduce more complex side chains.

This modular approach allows for the late-stage diversification of drug-linker complexes, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.

Figure 3. Logical pathway for the application of this compound adducts in targeted drug delivery.

Polymer and Materials Science

The Diels-Alder reaction is increasingly utilized in polymer chemistry to create well-defined macromolecular architectures and dynamic materials.[11] The reaction between furan-functionalized polymers and bismaleimides, for instance, is a prominent method for creating thermally reversible cross-linked networks.[12] These materials exhibit self-healing properties, as the crosslinks can be broken upon heating (retro-Diels-Alder) and reformed upon cooling.[12]

This compound can be incorporated into polymers either as a monomer or as a post-polymerization modification agent. The resulting allyl-functionalized polymers can then be cross-linked or further modified using the same chemistries described for bioconjugation, leading to the development of advanced materials with tunable properties, such as hydrogels, stimuli-responsive surfaces, and functional coatings.

Conclusion: A Strategic Tool for Chemical Innovation

This compound stands out as a highly strategic dienophile in the synthetic chemist's toolkit. Its reliable performance in the Diels-Alder reaction, coupled with the post-synthetic versatility afforded by the N-allyl group, opens up a vast design space for the creation of complex molecules and functional materials. For researchers in drug development, it provides a robust platform for the construction of modular drug-linker systems. For materials scientists, it offers a pathway to novel polymers with dynamic and tunable properties. A thorough understanding of the mechanistic principles and experimental nuances detailed in this guide will empower scientists to fully leverage the potential of this compound in their respective fields, driving innovation and enabling the development of next-generation technologies.

References

-

Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]

-

de Souza, A. C. B., et al. (2025). Epoxy tetrahydrophthalimides as potential bioactive agents: synthesis and computational study. National Institutes of Health. [Link]

-

University of California, Santa Barbara. (n.d.). Chemistry 210 Experiment 9. [Link]

-

MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. [Link]

-

University of Wisconsin-Madison. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. [Link]

-

Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]

-

Li, T., & Takeoka, S. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine. [Link]

-

YouTube. (2022). Diels-Alder Synthesis. [Link]

-

PubMed. (n.d.). Synthesis and properties of chiral N,N-maleoyl derivatives and Diels-Alder reactions with cyclopentadiene. [Link]

-

Semantic Scholar. (n.d.). Green Chemistry. [Link]

-

National Institutes of Health. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. [Link]

-

ResearchGate. (2009). Synthesis and Properties of Chiral N,N-Maleoyl Derivatives and Diels—Alder Reactions with Cyclopentadiene. [Link]

-

Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]

-

ResearchGate. (2020). (a) Diels–Alder reaction of furan 21 and N-methylmaleimide (NMM) 22 in.... [Link]

-

National Institutes of Health. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. [Link]

-

ResearchGate. (2025). Reaction of Allyl Bromide with the Diels–Alder Adduct of Levoglucosenone and Piperylene. [Link]

-

ResearchGate. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. [Link]

-

Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

-

Semantic Scholar. (n.d.). ON THE STRUCTURE OF THE DIELS-ALDER ADDUCTS OBTAINED FROM lE)-3-METHOXYCARBONYLMETHYLENE-2-OXOINWLINE WITH UNSYMMETRICAL BUTADIE. [Link]

-

ResearchGate. (2009). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. [Link]

-

Stony Brook University. (n.d.). Tumor Targeting Drug Delivery. [Link]

-

National Institutes of Health. (n.d.). Theoretical studies on cycloaddition reactions. [Link]

-

ResearchGate. (2022). Synthesis, characterization and study some thermal properties of new maleimide polymers. [Link]

-

National Institutes of Health. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. [Link]

-

ijprems.com. (n.d.). ROLE OF NANOTECHNOLOGY IN TARGETED DRUG DELIVERY. [Link]

-

ResearchGate. (2012). Syntesis and crystalline structure of the exo-3,6-dimethyl-3,6-epoxi-1,2,3,6-tetrahydrophtlalimide and its N-bromodecyl analog: Two thermally labile diels-alder adducts. [Link]

-

PubMed. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. [Link]

-

National Institutes of Health. (n.d.). Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. [Link]

-

ResearchGate. (2015). Synthesis on N-Alkylated Maleimides. [Link]

-

ResearchGate. (2009). N Amino exo -3,6-epoxy-1,2,3,6-tetrahydrophthalimide as an Active Aminoaziridinating Agent. [Link]

-

MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

-

YouTube. (2019). Reactivity of Dienes and Dienophiles in Diels-Alder reaction. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry 210 Experiment 9 [home.miracosta.edu]

- 6. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Reactivity of N-Allylmaleimide

Introduction

N-Allylmaleimide is a bifunctional organic compound that has garnered significant attention across various scientific disciplines, particularly in polymer science and bioconjugation. Its unique molecular architecture, featuring two distinct and chemically addressable reactive sites—a maleimide ring and an allyl group—makes it an exceptionally versatile building block. This guide provides an in-depth exploration of the structure of this compound, elucidating how its constituent functional groups dictate its physicochemical properties, reactivity, and broad applicability. We will delve into its spectroscopic signature, synthesis, and the nuanced reaction mechanisms that researchers can exploit for the rational design of advanced materials and bioconjugates.

Molecular Structure and Physicochemical Properties

The power of this compound lies in its deceptively simple yet potent structure, which marries two highly valuable functional moieties onto a single molecular scaffold.

Core Structural Analysis

The IUPAC name for this compound is 1-(prop-2-en-1-yl)pyrrole-2,5-dione .[1] An analysis of its two key components reveals the origin of its dual reactivity: